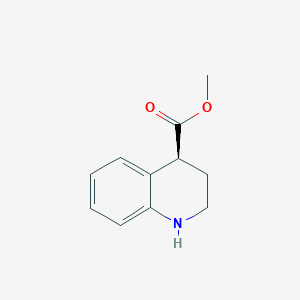
Manganese;2,3,4,5,6-pentahydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese gluconate is typically synthesized by reacting manganese carbonate with gluconic acid in an aqueous medium . The reaction conditions involve dissolving manganese carbonate in gluconic acid solution, followed by crystallization to obtain the manganese gluconate product. The reaction can be represented as follows:
MnCO3+2C6H12O7→Mn(C6H11O7)2+CO2+H2O
Industrial Production Methods
In industrial settings, the production of manganese gluconate involves similar reaction conditions but on a larger scale. The process includes the careful control of temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese gluconate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced to lower oxidation states.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine and oxalate under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese gluconate can lead to the formation of manganese dioxide, while reduction can yield manganese(II) compounds .
Applications De Recherche Scientifique
Manganese gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its role in enzymatic reactions and as a cofactor for various enzymes.
Medicine: Studied for its potential therapeutic effects in treating manganese deficiency and related disorders.
Industry: Utilized as a nutrient supplement in food and pharmaceutical products
Mécanisme D'action
The mechanism of action of manganese gluconate involves its dissociation in body fluids to release manganese ions and gluconic acid . Manganese ions act as cofactors for several enzymes, including superoxide dismutase, which plays a crucial role in protecting cells from oxidative damage. The molecular targets and pathways involved include various metalloenzymes and their associated biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium gluconate: Used as a magnesium supplement with similar dissociation properties.
Calcium gluconate: Utilized for calcium supplementation and has similar pharmacokinetics.
Stannous 2,3,4,5,6-pentahydroxyhexanoate: A tin compound with similar structural features.
Uniqueness
Manganese gluconate is unique due to its specific role in providing manganese, an essential trace element, which is not substituted by other similar compounds. Its specific applications in enzymatic reactions and as a cofactor for manganese-dependent enzymes highlight its distinctiveness .
Propriétés
Formule moléculaire |
C12H22MnO14-2 |
|---|---|
Poids moléculaire |
445.23 g/mol |
Nom IUPAC |
manganese;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/p-2 |
Clé InChI |
MFRCYNUFJYLVKK-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester](/img/structure/B13895072.png)
![tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate](/img/structure/B13895076.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)

![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)

![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)

![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B13895119.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)


